スキュテラリンメチルエステル

概要

説明

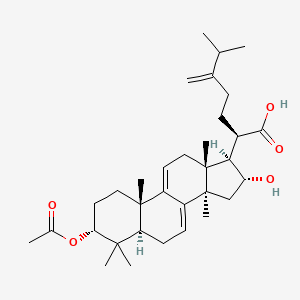

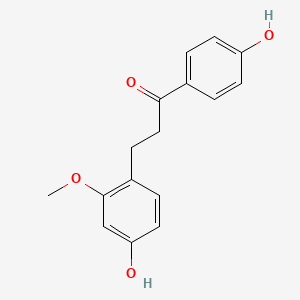

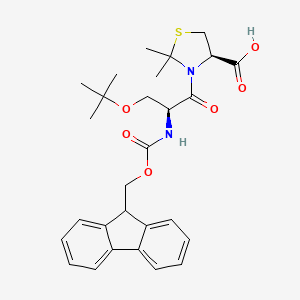

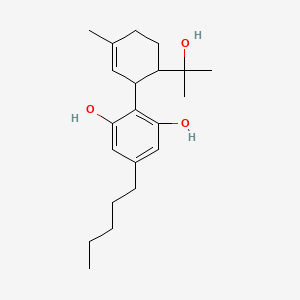

スクテラリンメチルエステルは、スクテラリア・バイカレンシスやエリンギウム・ブレビスカプスなど、さまざまな植物に含まれる天然フラボノイド化合物であるスクテラリンの誘導体です。スクテラリンは、抗炎症作用、抗酸化作用、神経保護作用など、幅広い薬理作用で知られています。 スクテラリンメチルエステルは、これらの有益な特性の多くを保持しており、科学研究および潜在的な治療用途において大きな関心を集めています .

2. 製法

合成ルートと反応条件: スクテラリンメチルエステルの合成には、通常、スクテラリンのメチル化が用いられます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下でヨウ化メチルを使用する方法です。 反応は、ジメチルスルホキシドなどの有機溶媒中で高温で行われ、メチル化プロセスが促進されます .

工業生産方法: スクテラリンメチルエステルの工業生産は、高収率と高純度を確保するために最適化された条件を用いた大規模なメチル化反応によって実現できます。 このプロセスには、工業グレードの試薬や溶媒を使用し、カラムクロマトグラフィーなどの高度な精製技術を用いて目的の製品を分離します .

3. 化学反応解析

反応の種類: スクテラリンメチルエステルは、次のようなさまざまな化学反応を起こします。

酸化: 対応するキノンを形成するために酸化されることがあります。

還元: 還元反応によって、ジヒドロ誘導体に転換されることがあります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

酸化: キノンなどの酸化誘導体。

還元: ジヒドロ誘導体。

4. 科学研究への応用

スクテラリンメチルエステルは、次のような幅広い科学研究への応用があります。

化学: より複雑なフラボノイド誘導体の合成における前駆体として使用されます。

生物学: アポトーシスや細胞増殖などの細胞プロセスに対する影響について研究されています。

医学: 心血管疾患、神経変性疾患、および癌の治療における潜在的な治療効果について調査されています。

科学的研究の応用

Scutellarin methyl ester has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.

Biology: Studied for its effects on cellular processes such as apoptosis and cell proliferation.

Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, neurodegenerative disorders, and cancer.

Industry: Utilized in the development of nutraceuticals and functional food additives due to its antioxidant properties .

作用機序

スクテラリンメチルエステルは、さまざまな分子標的や経路を介してその効果を発揮します。

抗炎症作用: プロ炎症性サイトカインの産生を阻害し、核因子κB(NF-κB)経路を調節します。

抗酸化作用: 活性酸素種をスカベンジし、抗酸化酵素を上方制御します。

神経保護作用: ホスホイノシチド3キナーゼ(PI3K)/タンパク質キナーゼB(AKT)/ラパマイシン標的タンパク質(mTOR)経路を調節して、神経細胞を酸化ストレスとアポトーシスから保護します .

類似化合物:

スクテラリン: 類似の薬理作用を持つ親化合物。

バイカリン: 抗炎症作用と抗酸化作用を持つ別のフラボノイド。

ウォゴニン: 神経保護作用と抗癌作用で知られるフラボノイド

独自性: スクテラリンメチルエステルは、スクテラリンと比較して、生体利用性と安定性が向上しているため、ユニークです。メチル化プロセスにより親油性が向上し、体内への吸収と分布が改善されます。 これは、さまざまな用途において、より効果的な治療薬となっています .

将来の方向性

生化学分析

Biochemical Properties

Scutellarin methylester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, modulating their activities and functions. For instance, Scutellarin methylester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immune response . These interactions contribute to the compound’s anti-inflammatory and antioxidant properties.

Cellular Effects

Scutellarin methylester exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Scutellarin methylester has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis . This activation leads to increased glucose uptake and fatty acid oxidation, thereby enhancing cellular metabolism. Furthermore, Scutellarin methylester has been reported to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of action of Scutellarin methylester involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Scutellarin methylester binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, it modulates the activity of NF-κB by preventing its translocation to the nucleus, thereby inhibiting the expression of inflammatory genes . Scutellarin methylester also activates the AMPK pathway, leading to the phosphorylation and activation of downstream targets involved in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Scutellarin methylester have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that Scutellarin methylester maintains its anti-inflammatory and antioxidant effects in both in vitro and in vivo models . Prolonged exposure to high concentrations of Scutellarin methylester may lead to cellular toxicity and apoptosis, highlighting the importance of dosage optimization in therapeutic applications .

Dosage Effects in Animal Models

The effects of Scutellarin methylester vary with different dosages in animal models. At low to moderate doses, Scutellarin methylester exhibits beneficial effects, such as reducing inflammation, oxidative stress, and improving cardiovascular function . At high doses, the compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of Scutellarin methylester plateau at certain dosages, and further increases in dosage do not enhance its efficacy .

Metabolic Pathways

Scutellarin methylester is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by phase I and phase II enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases . These metabolic processes result in the formation of glucuronide and sulfate conjugates, which are excreted in the urine . Scutellarin methylester also affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

Scutellarin methylester is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . The compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and tissue accumulation . Scutellarin methylester has been shown to accumulate in tissues with high metabolic activity, such as the liver, kidneys, and brain .

Subcellular Localization

The subcellular localization of Scutellarin methylester plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, Scutellarin methylester can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation and glycosylation, may influence the subcellular localization and activity of Scutellarin methylester .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of scutellarin methyl ester typically involves the methylation of scutellarin. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of scutellarin methyl ester can be achieved through large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, along with advanced purification techniques such as column chromatography to isolate the desired product .

化学反応の分析

Types of Reactions: Scutellarin methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and methyl iodide are employed for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted scutellarin methyl ester derivatives.

類似化合物との比較

Scutellarin: The parent compound with similar pharmacological properties.

Baicalin: Another flavonoid with anti-inflammatory and antioxidant effects.

Wogonin: A flavonoid known for its neuroprotective and anticancer properties

Uniqueness: Scutellarin methyl ester is unique due to its enhanced bioavailability and stability compared to scutellarin. The methylation process increases its lipophilicity, allowing for better absorption and distribution in the body. This makes it a more effective therapeutic agent in various applications .

特性

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIVUWPCHRNJLG-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)